molecular formula C20H26O4 B4974953 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4974953
M. Wt: 330.4 g/mol
InChI Key: XDUNOVWKKFDFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure that includes multiple ether linkages and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the etherification of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then further reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is subjected to a Friedel-Crafts alkylation reaction with 2-methoxy-4-methylbenzene to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and aromatic rings allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(4-Methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
  • 1-[2-[2-(4-Propylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
  • 1-[2-[2-(4-Butylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

Uniqueness

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific ethyl substitution on the phenoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

1-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-4-17-6-8-18(9-7-17)23-13-11-22-12-14-24-19-10-5-16(2)15-20(19)21-3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUNOVWKKFDFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.